

A Technical Guide to the Solubility of Pentyl Isovalerate in Organic Solvents

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Compound of Interest

Compound Name: *Pentyl isovalerate*

Cat. No.: *B1198638*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **pentyl isovalerate**, a key fragrance and flavor compound, in various organic solvents. This document is intended to be a valuable resource for professionals in research and development, particularly in the pharmaceutical and chemical industries, where understanding solubility is critical for formulation, purification, and reaction chemistry.

Pentyl isovalerate (also known as amyl isovalerate) is an organic ester with the chemical formula $C_{10}H_{20}O_2$.^{[1][2]} It is recognized for its characteristic fruity aroma, reminiscent of apples, and is utilized as a food flavoring agent and a fragrance component in perfumes and air fresheners.^{[1][3]} Beyond its sensory applications, **pentyl isovalerate** also serves as a solvent and plasticizer in industrial settings.^{[1][3]}

Core Physical Properties of Pentyl Isovalerate

A fundamental understanding of the physical properties of **pentyl isovalerate** is essential for predicting its behavior in different solvent systems.

Property	Value
Molecular Formula	C10H20O2
Molecular Weight	172.26 g/mol
Density	Approximately 0.858 g/mL at 20°C[1]
Boiling Point	190-195 °C[1]
Flash Point	69 °C[1]
LogP (octanol-water)	3.686 (estimated)[1]

Solubility of Pentyl Isovalerate in Organic Solvents

The solubility of an ester like **pentyl isovalerate** is governed by the principle of "like dissolves like." As a molecule with a significant nonpolar alkyl chain and a polar ester group, its solubility varies depending on the polarity of the solvent.

Based on available data and chemical principles, **pentyl isovalerate** is generally characterized as being soluble in most common organic solvents.[4] While precise quantitative solubility data at various temperatures is not extensively documented in readily available literature, its structural characteristics suggest high solubility or miscibility with many organic solvents.

The following table summarizes the expected solubility of **pentyl isovalerate** in a range of common organic solvents. "Miscible" indicates that the two substances will mix in all proportions to form a homogeneous solution.

Solvent	Chemical Formula	Polarity	Expected Solubility of Pentyl Isovalerate
Hexane	C ₆ H ₁₄	Nonpolar	Miscible
Toluene	C ₇ H ₈	Nonpolar	Miscible
Diethyl Ether	(C ₂ H ₅) ₂ O	Polar Aprotic	Miscible
Acetone	(CH ₃) ₂ CO	Polar Aprotic	Miscible
Ethanol	C ₂ H ₅ OH	Polar Protic	Miscible
Methanol	CH ₃ OH	Polar Protic	Miscible
Water	H ₂ O	Polar Protic	Insoluble

Experimental Protocol for Determining Ester Solubility

For researchers requiring precise quantitative solubility data for specific applications, the following experimental protocol outlines a standard method for determining the solubility of a liquid ester, such as **pentyl isovalerate**, in an organic solvent.

Objective: To determine the concentration of **pentyl isovalerate** in a saturated solution with a specific organic solvent at a controlled temperature.

Materials:

- **Pentyl Isovalerate** (high purity)
- Selected Organic Solvent (analytical grade)
- Thermostatically controlled water bath or heating block
- Calibrated digital thermometer
- Glass vials with airtight seals

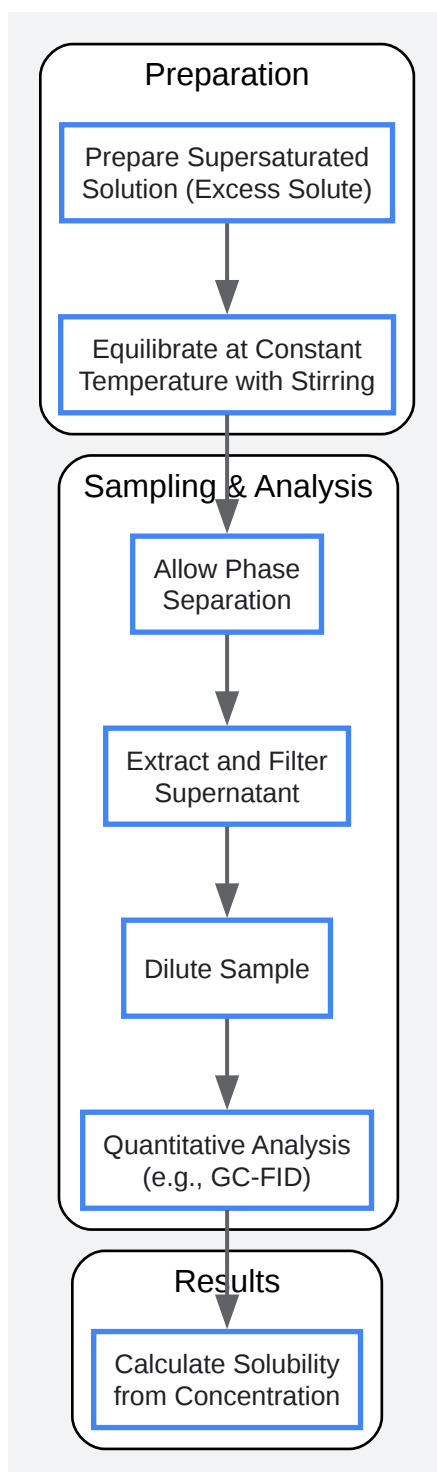
- Magnetic stirrer and stir bars
- Analytical balance
- Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analysis method
- Volumetric flasks and pipettes
- Syringes and syringe filters

Methodology:

- **Preparation of Supersaturated Solutions:** In a series of sealed glass vials, add an excess amount of **pentyl isovalerate** to a known volume of the organic solvent. The excess solute is crucial to ensure that a saturated solution is formed.
- **Equilibration:** Place the vials in a thermostatic water bath set to the desired experimental temperature. Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous stirring. This ensures that the dissolution process reaches equilibrium.
- **Phase Separation:** After equilibration, cease stirring and allow the undissolved **pentyl isovalerate** to settle, resulting in a clear supernatant of the saturated solution.
- **Sampling:** Carefully extract a known volume of the clear supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes. Immediately filter the sample using a syringe filter to remove any suspended microparticles.
- **Dilution:** Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the linear range of the analytical instrument.
- **Quantitative Analysis:** Analyze the diluted samples using a calibrated GC-FID or another appropriate quantitative method to determine the concentration of **pentyl isovalerate**.
- **Data Calculation:** From the concentration of the diluted sample and the dilution factor, calculate the original concentration of **pentyl isovalerate** in the saturated solution. This value represents the solubility at the specified temperature.

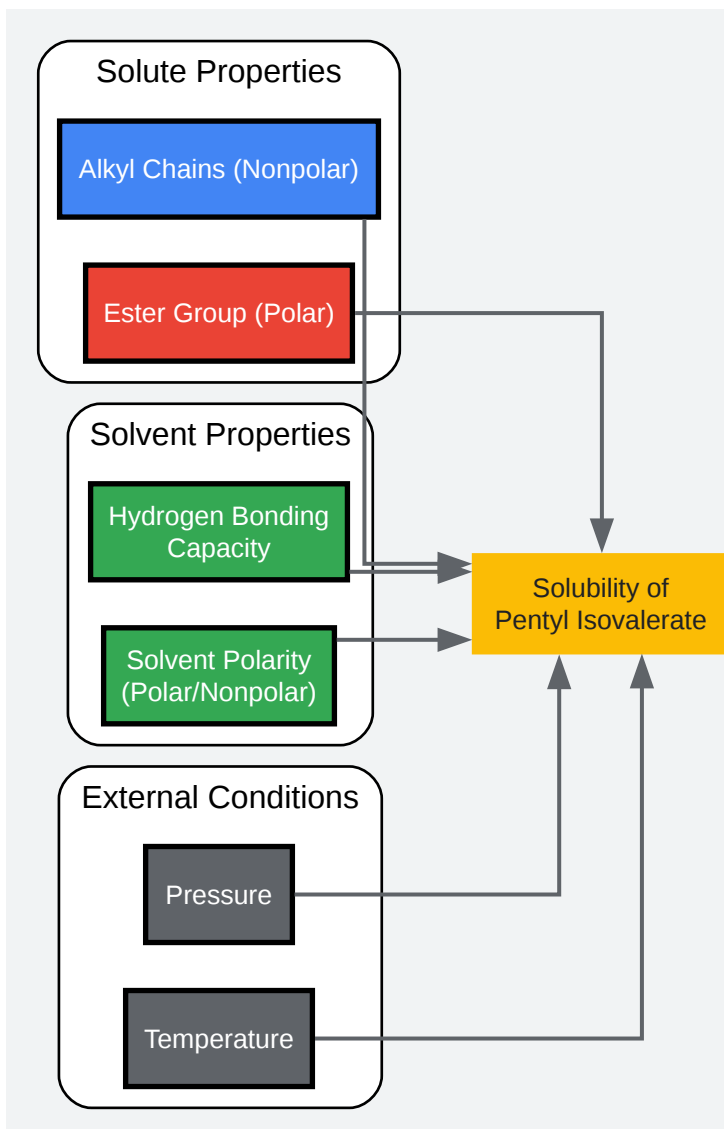
Visualizing Experimental and Conceptual Frameworks

To further elucidate the processes and principles discussed, the following diagrams are provided.



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Caption: Experimental workflow for determining the solubility of **pentyl isovalerate**.



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Caption: Key factors influencing the solubility of **pentyl isovalerate**.

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